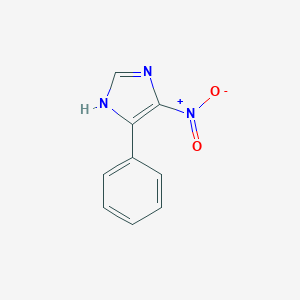

5-Nitro-4-phenyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-4-phenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)9-8(10-6-11-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLDMQGTZVDXLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164333 | |

| Record name | 1H-Imidazole, 4-nitro-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14953-62-9 | |

| Record name | 1H-Imidazole, 4-nitro-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014953629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 4-nitro-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Nitro-4-phenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the core chemical properties of 5-Nitro-4-phenyl-1H-imidazole. The content is structured to deliver not just data, but a deeper understanding of the causality behind its chemical behavior, synthesis, and analytical characterization. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction: The Significance of the Nitro-phenyl-imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties, including its aromaticity and amphoteric nature, allow it to participate in a wide range of biological interactions.[2] The introduction of a phenyl group and a nitro group onto the imidazole core, as in 5-Nitro-4-phenyl-1H-imidazole, dramatically influences its physicochemical properties and biological activity.

The phenyl group introduces steric bulk and lipophilicity, which can modulate a molecule's ability to cross biological membranes and interact with hydrophobic pockets of target proteins. The nitro group, a strong electron-withdrawing group, significantly impacts the electron density of the imidazole ring, affecting its pKa, reactivity, and potential as a bioreductive prodrug. Nitroimidazoles are a well-established class of antimicrobial agents, with their mechanism of action often involving the reduction of the nitro group to cytotoxic radical species under anaerobic conditions.[3]

This guide will delve into the synthesis, structural elucidation, and key chemical properties of 5-Nitro-4-phenyl-1H-imidazole, providing a foundational understanding for its potential applications.

Synthesis of 5-Nitro-4-phenyl-1H-imidazole: A Proposed Pathway

Step 1: Synthesis of 4-Phenyl-1H-imidazole

The synthesis of 4-phenyl-1H-imidazole can be achieved through several established methods, with the one-pot condensation reaction being a common and efficient approach.

Protocol: One-Pot Synthesis of 4-Phenyl-1H-imidazole

This protocol is adapted from established methods for the synthesis of substituted imidazoles.[1]

Materials:

-

Benzaldehyde

-

Glyoxal (40% aqueous solution)

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde (1 equivalent) and glyoxal (1 equivalent) in glacial acetic acid.

-

Add ammonium acetate (2.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 120°C) and maintain for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an ethanol/water mixture to afford 4-phenyl-1H-imidazole as a crystalline solid.

Causality of Experimental Choices:

-

Glacial Acetic Acid: Serves as both a solvent and a catalyst for the condensation reactions.

-

Ammonium Acetate: Acts as the nitrogen source for the imidazole ring. A molar excess is used to drive the reaction to completion.

-

Reflux Conditions: Provide the necessary activation energy for the multiple condensation and cyclization steps involved in the imidazole ring formation.

-

Neutralization and Extraction: Standard workup procedure to isolate the basic imidazole product from the acidic reaction medium.

Step 2: Nitration of 4-Phenyl-1H-imidazole

The nitration of 4-phenyl-1H-imidazole is a critical step that requires careful control of reaction conditions to achieve the desired regioselectivity for the 5-nitro isomer. The imidazole ring is susceptible to electrophilic attack, and the position of nitration is influenced by the electronic effects of the phenyl substituent and the protonation state of the imidazole ring.

Protocol: Regioselective Nitration of 4-Phenyl-1H-imidazole

This proposed protocol is based on standard nitration procedures for aromatic and heteroaromatic compounds, with modifications to favor the desired isomer.[4][5]

Materials:

-

4-Phenyl-1H-imidazole

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (70%)

-

Ice

-

Sodium hydroxide solution

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve 4-phenyl-1H-imidazole (1 equivalent) in concentrated sulfuric acid at 0°C with constant stirring.

-

Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, maintaining the temperature below 10°C.

-

Add the nitrating mixture dropwise to the solution of 4-phenyl-1H-imidazole over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 5°C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.

-

Monitor the reaction by TLC to confirm the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a cold, concentrated sodium hydroxide solution until a precipitate forms.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Nitro-4-phenyl-1H-imidazole.

Causality of Experimental Choices:

-

Concentrated Sulfuric Acid: Acts as a solvent and a protonating agent, which deactivates the imidazole ring towards electrophilic attack and helps to control the regioselectivity. It also facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile.

-

Fuming Nitric Acid: Provides a high concentration of the nitronium ion.

-

Low Temperature (0-5°C): Essential to control the exothermic nitration reaction, prevent over-nitration, and minimize the formation of undesired side products.

-

Dropwise Addition: Ensures a controlled rate of reaction and helps to dissipate the heat generated.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of 5-Nitro-4-phenyl-1H-imidazole.

Physicochemical Properties

Due to the limited availability of experimental data for 5-Nitro-4-phenyl-1H-imidazole, the following table includes predicted values and experimental data from closely related analogs for comparative purposes.

| Property | Predicted/Analog Value for 5-Nitro-4-phenyl-1H-imidazole | Reference/Basis |

| Molecular Formula | C₉H₇N₃O₂ | - |

| Molecular Weight | 189.17 g/mol | - |

| Appearance | Predicted: Pale yellow to yellow crystalline solid | Based on the chromophoric nitro and phenyl groups. |

| Melting Point (°C) | Predicted: >200 °C | 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole has a melting point of 240-242 °C.[6] |

| pKa | Predicted: ~8-9 | The nitro group is strongly electron-withdrawing, which will decrease the basicity of the imidazole nitrogens. |

| Solubility | Predicted: Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, acetone). | The phenyl group increases lipophilicity, while the imidazole and nitro groups provide some polarity. |

| LogP | Predicted: ~1.5 - 2.5 | Estimated based on the contributions of the phenyl, nitro, and imidazole moieties. |

Spectroscopic and Analytical Characterization

The structural elucidation of 5-Nitro-4-phenyl-1H-imidazole relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: NMR Sample Preparation and Analysis

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Imidazole H-2 | 8.0 - 8.5 | Singlet | The deshielding effect of the adjacent nitrogen atoms and the electron-withdrawing nitro group will shift this proton downfield. |

| Phenyl H (ortho) | 7.6 - 7.8 | Multiplet | Protons ortho to the imidazole ring will be influenced by the ring current of the imidazole and the electronic effects of the nitro group. |

| Phenyl H (meta) | 7.4 - 7.6 | Multiplet | |

| Phenyl H (para) | 7.3 - 7.5 | Multiplet | |

| Imidazole N-H | 13.0 - 14.0 | Broad Singlet | The acidic proton on the imidazole nitrogen will appear as a broad signal at a very downfield chemical shift, which is characteristic for N-H protons in nitroimidazoles. This is exchangeable with D₂O. |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Imidazole C-2 | 135 - 145 | |

| Imidazole C-4 | 130 - 140 | Attached to the phenyl group. |

| Imidazole C-5 | 145 - 155 | Attached to the electron-withdrawing nitro group, leading to a significant downfield shift. |

| Phenyl C (ipso) | 130 - 135 | The carbon atom of the phenyl ring directly attached to the imidazole ring. |

| Phenyl C (ortho, meta, para) | 125 - 130 | The exact chemical shifts will depend on the specific electronic environment. |

Infrared (IR) Spectroscopy

Protocol: IR Sample Preparation and Analysis

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk.

-

Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Imidazole) | 3100 - 3300 | Medium, Broad | The broadness is due to hydrogen bonding. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C=N and C=C Stretch (Ring) | 1450 - 1600 | Medium-Strong | A series of bands corresponding to the vibrations of the imidazole and phenyl rings. For example, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole shows a C=N stretch at 1599 cm⁻¹.[6] |

| Asymmetric NO₂ Stretch | 1510 - 1560 | Strong | A characteristic strong absorption band for the nitro group. 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole shows a band at 1513 cm⁻¹.[6] |

| Symmetric NO₂ Stretch | 1330 - 1370 | Strong | Another characteristic strong absorption band for the nitro group. 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole shows a band at 1336 cm⁻¹.[6] |

Mass Spectrometry (MS)

Protocol: Mass Spectrometry Analysis

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum in positive or negative ion mode.

Predicted Mass Spectrum Data:

-

Molecular Ion (M+H)⁺: Expected at m/z 190.06.

-

Fragmentation Pattern: The fragmentation pattern will likely involve the loss of the nitro group (NO₂) and fragmentation of the imidazole and phenyl rings. Common fragments may include the loss of NO (m/z 30) and NO₂ (m/z 46).

Diagram of the Analytical Workflow:

Caption: Workflow for the analytical characterization of 5-Nitro-4-phenyl-1H-imidazole.

Reactivity and Potential Applications

The chemical reactivity of 5-Nitro-4-phenyl-1H-imidazole is dictated by the interplay of the imidazole ring, the phenyl substituent, and the nitro group.

-

Acidity and Basicity: The imidazole ring is amphoteric. The N-H proton is acidic and can be deprotonated with a suitable base. The lone pair on the other nitrogen atom is basic and can be protonated in acidic conditions. The electron-withdrawing nitro group will increase the acidity of the N-H proton and decrease the basicity of the other nitrogen compared to unsubstituted imidazole.

-

Electrophilic Substitution: The imidazole ring is generally susceptible to electrophilic attack, however, the presence of the deactivating nitro group will make further electrophilic substitution on the imidazole ring challenging. The phenyl ring can undergo electrophilic substitution, with the imidazole substituent directing ortho- and para-.

-

Nucleophilic Substitution: The nitro group can be a target for nucleophilic aromatic substitution under certain conditions, although this is generally difficult on a five-membered heteroaromatic ring.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which is a key transformation for the synthesis of other derivatives. This reduction is also the basis for the antimicrobial activity of many nitroimidazoles.

Potential Applications:

-

Medicinal Chemistry: As a scaffold for the development of new antimicrobial agents, particularly against anaerobic bacteria and protozoa.[3] The phenyl group offers a site for further functionalization to optimize pharmacological properties.

-

Materials Science: Nitroaromatic compounds can have interesting optical and electronic properties, suggesting potential applications in the development of novel materials.

-

Synthetic Intermediate: The functional groups on 5-Nitro-4-phenyl-1H-imidazole make it a versatile intermediate for the synthesis of more complex heterocyclic systems.

Conclusion

5-Nitro-4-phenyl-1H-imidazole is a molecule of significant interest due to the combination of the biologically active nitroimidazole core and the modifiable phenyl group. While experimental data for this specific molecule is sparse, this guide has provided a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and a detailed plan for its analytical characterization. The information presented herein is intended to serve as a solid foundation for researchers and scientists working with this and related compounds, facilitating further exploration of its potential in drug discovery and other scientific disciplines.

References

-

(No author provided). (2025). 1-Methyl-5-nitro-1H-imidazole. ResearchGate. [Link]

-

Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. [Link]

-

(No author provided). (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. [Link]

-

Abraham, R. J., et al. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

-

Puratchikody, A., et al. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences. [Link]

-

(No author provided). (n.d.). 4,5-Diphenylimidazole. PubChem. [Link]

-

(No author provided). (n.d.). 4-Phenylimidazole. PubChem. [Link]

-

(No author provided). (n.d.). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. Royal Society of Chemistry. [Link]

-

(No author provided). (n.d.). 4-Nitroso-5-phenylimidazole. PubChem. [Link]

-

Abdi, F., et al. (2017). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Molecules. [Link]

-

(No author provided). (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. ResearchGate. [Link]

-

Eriksson, L. A., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC. [Link]

-

Taher, B., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules. [Link]

- (No author provided). (n.d.). Preparation method of 4-phenylimidazole.

-

(No author provided). (2015). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. ResearchGate. [Link]

-

(No author provided). (n.d.). Imidazole synthesis. Organic Chemistry Portal. [Link]

-

(No author provided). (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers. [Link]

- (No author provided). (n.d.). Preparation method of 4-nitroimidazole and 4,5-dimetridazloe.

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]

- 3. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

Solubility and stability of 5-Nitro-4-phenyl-1H-imidazole

An In-Depth Technical Guide to the Solubility and Stability of 5-Nitro-4-phenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-4-phenyl-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development, belonging to the broader class of nitroimidazoles known for their therapeutic potential.[1] The efficacy and bioavailability of any pharmacologically active agent are intrinsically linked to its physicochemical properties, with solubility and stability being paramount. This guide provides a comprehensive technical overview of these critical attributes for 5-Nitro-4-phenyl-1H-imidazole. Drawing upon data from analogous structures and established analytical principles, this document offers predictive insights into its behavior in various solvent systems and under diverse stress conditions. Furthermore, it outlines detailed experimental protocols for the empirical determination of its solubility and stability profiles, equipping researchers with the necessary tools to navigate the challenges associated with its formulation and development.

Physicochemical Properties: A Predictive Overview

A thorough understanding of the fundamental physicochemical properties of 5-Nitro-4-phenyl-1H-imidazole is the cornerstone of predicting its solubility and stability. While experimental data for this specific molecule is not extensively available, we can extrapolate key parameters from structurally related compounds such as 4-phenylimidazole[2], 4-nitroimidazole[3], and 4,5-diphenyl-1H-imidazole[4].

| Property | Predicted Value/Range | Rationale & Key Considerations |

| Molecular Formula | C₉H₇N₃O₂ | Based on the chemical structure. |

| Molecular Weight | 189.17 g/mol | Calculated from the molecular formula. |

| pKa | Imidazole N-H: ~13-14Imidazole N: ~5-6 | The phenyl and nitro groups are electron-withdrawing, which will decrease the basicity of the neutral imidazole nitrogen and increase the acidity of the N-H proton compared to unsubstituted imidazole. |

| LogP (Octanol/Water) | 1.5 - 2.5 | The presence of the lipophilic phenyl group will increase the LogP compared to 4-nitroimidazole. However, the polar nitro and imidazole groups will keep it moderately lipophilic. The calculated LogP for 4,5-diphenyl-1H-imidazole is 3.262, suggesting a significant contribution from the phenyl groups.[4] |

| Appearance | Likely a crystalline solid | Many imidazole derivatives are crystalline solids at room temperature.[1] |

Solubility Profile: Navigating the Challenges

The solubility of a drug candidate is a critical determinant of its absorption and bioavailability. Phenylimidazoles, as a class, have been noted for their low solubility in various organic solvents, a characteristic that is likely to be shared by 5-Nitro-4-phenyl-1H-imidazole.[5]

Aqueous Solubility

The aqueous solubility of 5-Nitro-4-phenyl-1H-imidazole is expected to be low due to the presence of the hydrophobic phenyl group. The molecule's amphiprotic nature, owing to the acidic N-H and basic nitrogen atoms of the imidazole ring, suggests that its solubility will be pH-dependent.

-

At low pH: The imidazole nitrogen will be protonated, forming a more soluble cationic species.

-

At high pH: The N-H proton can be abstracted, forming a more soluble anionic species.

-

At neutral pH: The molecule will exist predominantly in its neutral, less soluble form.

Organic Solvent Solubility

Based on studies of similar compounds, the solubility of phenylimidazoles in non-polar organic solvents is generally poor.[5] However, it is expected to exhibit moderate solubility in polar aprotic solvents like DMSO and DMF, and in lower alcohols such as methanol and ethanol, which can engage in hydrogen bonding.

Experimental Protocol: Kinetic Solubility Determination by HPLC

This protocol outlines a high-throughput method to assess the kinetic solubility of 5-Nitro-4-phenyl-1H-imidazole in various aqueous and organic solvents.

Objective: To determine the concentration of the compound in a saturated solution after a defined incubation period.

Materials:

-

5-Nitro-4-phenyl-1H-imidazole

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Various organic solvents (e.g., methanol, ethanol, acetonitrile)

-

HPLC system with a UV detector

-

96-well microtiter plates

-

Plate shaker

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Nitro-4-phenyl-1H-imidazole in DMSO.

-

Sample Preparation:

-

Add 2 µL of the stock solution to 198 µL of each test solvent in a 96-well plate. This results in a final concentration of 100 µM.

-

Prepare a calibration curve by serial dilution of the stock solution in the mobile phase.

-

-

Incubation: Seal the plate and shake at room temperature for 24 hours to allow the solution to reach equilibrium.

-

Filtration: Centrifuge the plate to pellet any undissolved compound. Carefully transfer the supernatant to a new plate.

-

HPLC Analysis:

-

Inject the supernatant and calibration standards onto the HPLC system.

-

A suitable starting method would be a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).

-

Monitor the absorbance at a wavelength determined by a UV scan of the compound (likely in the 254-320 nm range for nitroaromatic compounds).

-

-

Data Analysis: Quantify the concentration of the dissolved compound in each solvent using the calibration curve.

Stability Assessment: Uncovering Degradation Pathways

The chemical stability of a drug candidate is crucial for its shelf-life, safety, and efficacy. The imidazole moiety can be susceptible to degradation, particularly through oxidation and photolysis.[6] The nitro group can also influence the molecule's stability.

Potential Degradation Pathways

-

Hydrolysis: The imidazole ring is generally stable to hydrolysis. However, extreme pH and high temperatures could lead to ring opening.

-

Oxidation: The imidazole ring can be susceptible to oxidative degradation.[6] The presence of the nitro group may also influence the molecule's susceptibility to oxidation.

-

Photodegradation: Aromatic and nitro-containing compounds are often light-sensitive. Exposure to UV or high-intensity visible light could lead to degradation.[6]

Experimental Protocol: Forced Degradation Study

This protocol describes a systematic approach to identify the degradation pathways of 5-Nitro-4-phenyl-1H-imidazole under various stress conditions.

Objective: To assess the stability of the compound under hydrolytic, oxidative, and photolytic stress and to identify major degradation products.

Materials:

-

5-Nitro-4-phenyl-1H-imidazole

-

HCl, NaOH, H₂O₂

-

HPLC-MS system

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

-

Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.

-

Thermal Degradation: Heat the solution at 60°C.

-

Photodegradation: Expose the solution to light in a photostability chamber (ICH Q1B guidelines).

-

-

Time Points: Analyze samples at initial, 4, 8, 24, and 48-hour time points.

-

Analysis:

-

Use a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products) coupled with a mass spectrometer (MS).

-

Monitor the decrease in the peak area of the parent compound and the appearance of new peaks.

-

Use the MS data to determine the mass of the degradation products and propose their structures.

-

Visualizing the Workflow

Caption: Workflow for the forced degradation study of 5-Nitro-4-phenyl-1H-imidazole.

Bioanalytical Methods

Accurate quantification of 5-Nitro-4-phenyl-1H-imidazole in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for this purpose due to its high sensitivity and selectivity.[7][8][9]

HPLC-MS/MS Method Development Considerations

-

Sample Preparation: Protein precipitation or solid-phase extraction will likely be necessary to remove interferences from biological matrices.

-

Chromatography: A reversed-phase C18 column is a good starting point. The mobile phase will likely consist of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic modifier (e.g., acetonitrile or methanol).

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is expected to be effective. Multiple reaction monitoring (MRM) will be used for quantification, providing high selectivity and sensitivity.

Conclusion

While specific experimental data for 5-Nitro-4-phenyl-1H-imidazole is limited, a comprehensive understanding of its likely solubility and stability characteristics can be formulated by examining related structures. This guide provides a predictive framework and detailed experimental protocols to empower researchers in their efforts to characterize this promising compound. The inherent challenges of low solubility and potential for degradation necessitate a thorough and systematic approach to its analysis and formulation development. The methodologies outlined herein provide a robust starting point for these critical investigations.

References

-

Domanska, U., & Pobudkowska, A. (2006). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 51(3), 941-946. [Link]

-

Kedar, P. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 456-480. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 4,5-diphenyl- (CAS 668-94-0). Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 18208, 4-Nitroimidazole. Retrieved January 25, 2026, from [Link].

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 163758, 4-Nitroso-5-phenylimidazole. Retrieved January 25, 2026, from [Link].

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69590, 4-Phenylimidazole. Retrieved January 25, 2026, from [Link].

-

Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3041-3049. [Link]

-

Wang, S., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Chemistry Central Journal, 19(1), 1-10. [Link]

-

Wang, S., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. ResearchGate. [Link]

-

Mottier, P., et al. (2006). Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 54(8), 2845-2851. [Link]

-

Zhang, J., et al. (2010). Production of 4-nitroimidazole and its thermal stability. Journal of Chemical Industry and Engineering (China), 61(5), 1334-1338. [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. 4-Phenylimidazole | C9H8N2 | CID 69590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Nitroimidazole | C3H3N3O2 | CID 18208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-Imidazole, 4,5-diphenyl- (CAS 668-94-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential biological activity of 5-Nitro-4-phenyl-1H-imidazole

An In-Depth Technical Guide to the Potential Biological Activity of 5-Nitro-4-phenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The introduction of a nitro group and a phenyl substituent, as seen in 5-Nitro-4-phenyl-1H-imidazole and its analogs, imparts unique physicochemical properties that translate into a diverse range of potential therapeutic activities. This technical guide provides a comprehensive exploration of the known and potential biological activities of this molecular class, with a focus on its antiparasitic, antibacterial, and emerging anticancer properties. We will delve into the mechanistic underpinnings of these activities, present key quantitative data from preclinical studies, and provide detailed experimental protocols to empower researchers in the field.

Introduction: The Nitroimidazole Scaffold

Nitroimidazole derivatives have been a significant class of antimicrobial agents for decades.[1] Their mechanism of action is intrinsically linked to the chemical nature of the nitro group.[2] In anaerobic environments, characteristic of many pathogenic bacteria and protozoa, the nitro group is enzymatically reduced to form highly reactive nitroso and hydroxylamine derivatives and radical anions.[2][3] These reactive species are cytotoxic, causing extensive damage to essential cellular macromolecules, including DNA, which leads to strand breakage and cell death.[3] This selective activation in low-oxygen environments provides a therapeutic window, making them effective against anaerobic organisms while sparing aerobic host cells.

The 5-nitroimidazole moiety, in particular, is a well-established pharmacophore known for its broad-spectrum anti-infectious activity.[2][4] The addition of a phenyl group at the 4-position, as in 5-Nitro-4-phenyl-1H-imidazole, can modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets, potentially enhancing its efficacy and spectrum of activity. This guide will explore the specific biological effects observed for this structural class.

Antiparasitic Activity

Derivatives of 4- and 5-nitroimidazole have demonstrated significant potential in the treatment of diseases caused by protozoan parasites, such as leishmaniasis, amoebiasis, and giardiasis.

Leishmanicidal Activity

Cutaneous leishmaniasis, caused by parasites of the Leishmania genus, presents a significant global health challenge. Studies have explored 4-nitro-1H-imidazolyl compounds as potential antileishmanial agents. In vitro investigations have shown that these compounds can be highly effective against the intracellular amastigote forms of Leishmania amazonensis, the clinically relevant stage of the parasite in the mammalian host.

One study demonstrated that a 4-nitro-1H-imidazolyl derivative (Compound 6 in the study) was approximately three times more active than the reference drug miltefosine against intracellular amastigotes.[5] This compound exhibited a potent half-maximal effective concentration (EC50) of 4.57 µM and a high selectivity index (SI > 100), indicating a favorable therapeutic window.[5] The high selectivity is crucial, as it suggests minimal toxicity to host cells (in this case, peritoneal macrophages) at concentrations effective against the parasite.[5]

Table 1: In Vitro Antileishmanial Activity and Cytotoxicity of a 4-Nitro-1H-imidazolyl Derivative [5]

| Compound | Target Organism/Cell Line | Parameter | Value (µM) |

| Compound 6 | L. amazonensis (Intracellular Amastigotes) | EC50 | 4.57 ± 0.08 |

| L. amazonensis (Intracellular Amastigotes) | EC90 | 9.14 | |

| Peritoneal Macrophages (PMMs) | CC50 | >500 | |

| Hep G2 (Human Liver Cancer Cell Line) | CC50 | >160 | |

| Miltefosine | L. amazonensis (Intracellular Amastigotes) | EC50 | 14.15 ± 1.2 |

EC50: Half-maximal effective concentration; EC90: 90% effective concentration; CC50: Half-maximal cytotoxic concentration.

Activity Against Entamoeba histolytica and Giardia intestinalis

A series of 5-aryl-1-methyl-4-nitroimidazoles, which are structurally analogous to 5-Nitro-4-phenyl-1H-imidazole, have shown potent activity against the protozoan parasites Entamoeba histolytica and Giardia intestinalis.[6] Notably, one derivative, 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole, exhibited an IC50 of 1.47 µM against these parasites, a potency approximately twofold greater than the standard drug, metronidazole.[6] Importantly, this enhanced antiparasitic activity was not associated with increased cytotoxicity, highlighting the potential for developing safer and more effective treatments.[6]

Table 2: In Vitro Antiparasitic Activity of 5-Aryl-1-methyl-4-nitroimidazoles [6]

| Compound | Target Organism | Parameter | Value (µM/mL) |

| 5f (3-chlorophenyl derivative) | E. histolytica & G. intestinalis | IC50 | 1.47 |

| Other derivatives (5a-e) | E. histolytica & G. intestinalis | IC50 | 1.72 - 4.43 |

| Metronidazole (Reference) | E. histolytica & G. intestinalis | IC50 | ~2.94 |

IC50: Half-maximal inhibitory concentration.

Mechanistic Considerations and Experimental Workflow

The antiparasitic action of nitroimidazoles is contingent upon the reductive activation of the nitro group within the parasite, which possesses the necessary low redox potential environment and enzymatic machinery (e.g., nitroreductases). This leads to the generation of cytotoxic radicals that disrupt DNA and other critical biomolecules.[2][3]

Caption: Proposed mechanism of antiparasitic action for nitroimidazoles.

Experimental Protocol: In Vitro Leishmanicidal Assay[5]

This protocol outlines the assessment of a compound's activity against intracellular amastigotes of L. amazonensis.

-

Cell Culture: Culture peritoneal macrophages (PMMs) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS). Seed 3 x 10^5 PMMs per well in a 96-well plate and incubate for 24 hours.

-

Infection: Infect the macrophage monolayer with purified amastigotes at a multiplicity of infection (MOI) of 3 (9 x 10^5 amastigotes per well).

-

Drug Treatment: After infection, treat the cells with serial dilutions of the test compound (e.g., from 1.2 to 160 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (miltefosine).

-

Fixation and Staining: After treatment, rinse the cultures with saline, fix with Bouin's solution for 5 minutes, and stain with Giemsa solution for 15 minutes.

-

Microscopic Analysis: Determine the number of infected macrophages and the number of amastigotes per macrophage by counting at least 200 cells per sample under light microscopy.

-

Data Analysis: Calculate the EC50 value, representing the concentration of the compound that reduces the parasite burden by 50%, using non-linear regression analysis.

Antibacterial Activity

The 5-nitroimidazole scaffold is a well-established antibacterial agent, particularly against anaerobic bacteria and Helicobacter pylori. The mechanism mirrors its antiparasitic action, relying on reductive activation in anaerobic or microaerophilic environments.

A study on 5-substituted 1-methyl-4-nitro-1H-imidazoles demonstrated potent activity against Gram-positive bacteria and H. pylori.[7] The derivative 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole was highly effective against Gram-positive bacteria with a Minimum Inhibitory Concentration (MIC) of ≤8 µg/mL.[7] Furthermore, certain derivatives showed MIC values of 2 µg/mL against clinical isolates of H. pylori, which was four times more potent than metronidazole.[7] While these compounds are not exact matches to 5-Nitro-4-phenyl-1H-imidazole, the data strongly suggests that the core scaffold possesses significant antibacterial potential.

Table 3: Antibacterial Activity of 5-Substituted 1-methyl-4-nitro-1H-imidazoles [7]

| Compound Class | Bacterial Type | Organism | MIC (µg/mL) |

| Phenylsulfonyl derivative | Gram-positive | S. aureus, B. subtilis, etc. | ≤8 |

| Various derivatives | Gram-negative | E. coli, K. pneumoniae, etc. | >64 |

| Compounds 10 & 11 | Microaerophilic | H. pylori (15 clinical isolates) | 2 |

| Metronidazole (Reference) | Microaerophilic | H. pylori (15 clinical isolates) | 8 |

MIC: Minimum Inhibitory Concentration.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Grow the bacterial strain overnight in appropriate broth (e.g., Mueller-Hinton Broth for standard bacteria, Brucella Broth with 5% FBS for H. pylori). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours (or 48-72 hours for H. pylori in a microaerophilic environment).

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Anticancer Activity

The therapeutic landscape for imidazole derivatives is expanding beyond infectious diseases into oncology. Various imidazole-containing compounds have demonstrated anticancer activity through diverse mechanisms.[8][9][10] While direct evidence for 5-Nitro-4-phenyl-1H-imidazole is still emerging, related structures provide compelling rationales for investigation.

Inhibition of Tubulin Polymerization

Microtubules are critical components of the cytoskeleton, playing a vital role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some nitroimidazole metabolites have been shown to inhibit tubulin polymerization in vitro.[11] This effect could lead to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. Benzimidazole derivatives, which share a similar heterocyclic core, have also been successfully developed as tubulin polymerization inhibitors.[12] This suggests that the imidazole scaffold, including the 5-Nitro-4-phenyl variant, could be a promising starting point for designing novel antimitotic agents.

Modulation of Cell Signaling Pathways

Dysregulation of signaling pathways like PI3K/AKT/mTOR is a hallmark of many cancers, promoting cell proliferation, survival, and resistance to therapy. A novel 1H-imidazole [4,5-f][13] phenanthroline derivative was found to exhibit potent and selective activity against colorectal cancer (CRC) cells. Mechanistic studies revealed that this compound induced cell cycle arrest in the S phase and triggered apoptosis. This was attributed to the suppression of the PI3K/AKT/mTOR signaling pathway.[14] Given that the 5-Nitro-4-phenyl-1H-imidazole core can be functionalized, it is plausible that derivatives could be designed to target key nodes within this or other oncogenic pathways.

Caption: Hypothesized targeting of the PI3K/AKT/mTOR pathway by imidazole derivatives.

Experimental Protocol: MTT Cytotoxicity Assay[5][15][16]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 4,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The 5-Nitro-4-phenyl-1H-imidazole scaffold and its close analogs represent a versatile platform for drug discovery. The existing body of evidence strongly supports their potential as potent antiparasitic and antibacterial agents, with the foundational mechanism of reductive activation being well-understood. The emerging data on anticancer activities, through mechanisms such as tubulin inhibition and modulation of oncogenic signaling, opens exciting new avenues for research.

Future work should focus on synthesizing a focused library of 5-Nitro-4-phenyl-1H-imidazole derivatives to establish clear structure-activity relationships (SAR) for each biological target. Investigating their efficacy in animal models of infection and cancer will be a critical next step. Furthermore, detailed mechanistic studies are required to confirm the hypothesized modes of action, particularly in the context of cancer, and to identify specific molecular targets. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics to address pressing global health needs.

References

-

Gontijo, D. C. et al. (2021). Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents. Parasitology, 148(12), 1403-1411. Available at: [Link]

-

Kim, Y. K. et al. (2006). Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. Bioorganic & Medicinal Chemistry Letters, 16(15), 4009-4012. Available at: [Link]

-

Pastor, I. M., & Yus, M. (2009). Bioactive N-Phenylimidazole Derivatives. Current Chemical Biology, 3(1), 385-408. Available at: [Link]

-

Hernández-Núñez, E. et al. (2010). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 15(4), 2632-2643. Available at: [Link]

-

Kedar, P. S. et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 456-480. Available at: [Link]

-

Kumar, R. et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(23), 7335. Available at: [Link]

-

Mascellino, M. T. et al. (1995). In-vitro studies of two 5-nitroimidazole derivatives. Journal of Antimicrobial Chemotherapy, 35(1), 65-74. Available at: [Link]

-

Chen, P. et al. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][5][13] phenanthroline derivative for the treatment of colorectal cancer. European Journal of Pharmacology, 929, 175120. Available at: [Link]

-

Riou, J. F. et al. (1984). The in vitro effect of some nitroimidazoles on microtubule formation. FEBS Letters, 172(2), 301-304. Available at: [Link]

-

Gençer, H. K. et al. (2006). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Arzneimittelforschung, 56(11), 779-784. Available at: [Link]

-

Forero-Doria, O. et al. (2017). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Molecules, 22(8), 1335. Available at: [Link]

-

Crozet, M. D. et al. (2012). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Molecules, 17(2), 2237-2246. Available at: [Link]

-

Szałabska, K. et al. (2023). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 28(13), 5036. Available at: [Link]

-

Gürsoy, E. et al. (2007). Synthesis and Biological Activity of Some New 5-Sulphanyl-4-nitroimidazole Derivatives. Turkish Journal of Chemistry, 31(4), 417-424. Available at: [Link]

-

ResearchGate. (n.d.). In vitro cytotoxicity assay of PBD analogs from MTT Assay. Retrieved from [Link]

-

Kamal, A. et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic Chemistry, 141, 106880. Available at: [Link]

-

Sharma, A. et al. (2022). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 27(19), 6245. Available at: [Link]

-

Frizzo, C. P. et al. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. Toxicology in Vitro, 69, 104981. Available at: [Link]

-

ResearchGate. (n.d.). Selected examples of tubulin polymerization inhibitors. Retrieved from [Link]

-

Jamieson, S. M. F. et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), 4467. Available at: [Link]

-

Bhor, R. J. et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmaceutical and Phytopharmacological Research, 24(2), 32-46. Available at: [Link]

-

Bamoro, C. et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26. Available at: [Link]

-

Bamoro, C. et al. (2023). Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. Journal of Molecular Structure, 1288, 135760. Available at: [Link]

-

Buzi, E. et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2023(3), M1713. Available at: [Link]

-

Taha, M. et al. (2022). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 27(13), 4212. Available at: [Link]

-

Alam, M. A. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Journal of Bioequivalence & Bioavailability, 9, 4. Available at: [Link]

-

Gaba, M. et al. (2014). Imidazoles as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 475-496. Available at: [Link]

-

Brullo, C. et al. (2020). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 25(18), 4248. Available at: [Link]

-

Ying, P. et al. (2015). Synthesis, DNA-binding, Photocleavage and in vitro Cytotoxicity of Novel Imidazole[4,5-f][5][13]phenanthroline-based Oxovanadium Complexes. Medicinal Chemistry, 5(7), 315-321. Available at: [Link]

Sources

- 1. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The in vitro effect of some nitroimidazoles on microtubule formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Nitro-4-phenyl-1H-imidazole: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide delves into the scientific intricacies of 5-Nitro-4-phenyl-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While the definitive discovery and a detailed historical timeline of this specific molecule remain nuanced within the broader context of nitroimidazole research, this document synthesizes available information on its synthesis, physicochemical properties, and potential applications. This guide provides a foundational understanding for researchers exploring the therapeutic potential of this and related compounds, underpinned by established chemical principles and methodologies for the synthesis and characterization of nitroimidazoles.

Introduction: The Significance of the Nitroimidazole Scaffold

The imidazole ring is a fundamental heterocyclic motif present in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. The introduction of a nitro group to this scaffold gives rise to the nitroimidazole class of compounds, which have played a pivotal role in chemotherapy for over half a century.

The journey of nitroimidazoles in medicine began with the discovery of azomycin (2-nitroimidazole) in 1953 from Nocardia mesenterica, which exhibited antibacterial activity. This discovery catalyzed extensive synthetic efforts to develop more potent and selective analogues. A major breakthrough in this endeavor was the synthesis of metronidazole, a 5-nitroimidazole, which became a cornerstone in the treatment of anaerobic bacterial and protozoal infections. The therapeutic efficacy of 5-nitroimidazoles is attributed to the reductive activation of the nitro group in hypoxic environments, characteristic of anaerobic organisms, leading to the formation of cytotoxic radicals that damage cellular macromolecules, including DNA.

The position of the nitro group on the imidazole ring significantly influences the biological activity. 5-Nitroimidazoles have generally established themselves as potent antiprotozoal and antibacterial agents. The addition of a phenyl group at the 4-position, as in 5-Nitro-4-phenyl-1H-imidazole, introduces a significant structural modification that can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic characteristics. This guide focuses on the synthesis, properties, and potential of this specific phenyl-substituted nitroimidazole.

Physicochemical Properties

Table 1: Physicochemical Properties of 4-phenyl-1H-imidazole (Starting Material) and Predicted Properties of 5-Nitro-4-phenyl-1H-imidazole

| Property | 4-phenyl-1H-imidazole | 5-Nitro-4-phenyl-1H-imidazole (Predicted) |

| Molecular Formula | C₉H₈N₂ | C₉H₇N₃O₂ |

| Molecular Weight | 144.17 g/mol | 189.17 g/mol |

| Melting Point | 128-131 °C | Expected to be higher than the starting material due to increased polarity and potential for intermolecular interactions. |

| Appearance | White to off-white crystalline solid | Likely a pale yellow to yellow crystalline solid, characteristic of many nitroaromatic compounds. |

| Solubility | Soluble in acetone (25 mg/mL) | Expected to have moderate solubility in polar organic solvents like acetone, DMSO, and DMF. Solubility in water is predicted to be low. |

Synthesis of 5-Nitro-4-phenyl-1H-imidazole: A Methodological Deep Dive

The most direct and widely employed method for the synthesis of nitroimidazoles is the electrophilic nitration of the imidazole ring. The following section outlines a probable and detailed experimental protocol for the synthesis of 5-Nitro-4-phenyl-1H-imidazole, based on established procedures for the nitration of imidazoles and their derivatives.

Underlying Principles of Electrophilic Nitration

The nitration of an aromatic system, including the imidazole ring, involves the attack of a nitronium ion (NO₂⁺) on the electron-rich ring. The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and a strong dehydrating acid, most commonly concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

The regioselectivity of the nitration of 4-phenylimidazole is a critical consideration. The imidazole ring is an electron-rich heterocycle, and the phenyl substituent can influence the position of nitration. The electron-withdrawing nature of the nitro group, once introduced, will deactivate the ring to further nitration, helping to prevent the formation of dinitro products under controlled conditions.

Experimental Protocol: Synthesis via Nitration of 4-phenyl-1H-imidazole

This protocol is a representative procedure derived from general methods for the nitration of imidazoles. Researchers should perform their own optimizations and safety assessments.

Objective: To synthesize 5-Nitro-4-phenyl-1H-imidazole through the electrophilic nitration of 4-phenyl-1H-imidazole.

Reagents and Materials:

-

4-phenyl-1H-imidazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (or other suitable base)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Beakers

-

Büchner funnel and filter paper

-

Rotary evaporator

Step-by-Step Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, carefully add a measured amount of 4-phenyl-1H-imidazole. Place the flask in an ice bath to cool.

-

Addition of Sulfuric Acid: Slowly and with continuous stirring, add a calculated excess of concentrated sulfuric acid to the flask. The addition should be done dropwise to control the exothermic reaction and maintain a low temperature (typically 0-5 °C). The imidazole will protonate and dissolve in the acid.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath. A typical ratio is a slight molar excess of nitric acid relative to the 4-phenylimidazole.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture to the solution of 4-phenylimidazole in sulfuric acid using a dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition. After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period to ensure completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching the Reaction: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with stirring. This will quench the reaction and precipitate the crude product.

-

Neutralization and Isolation: Slowly neutralize the acidic solution with a suitable base, such as a saturated solution of sodium bicarbonate, until the pH is neutral or slightly basic. This should be done carefully as it is an exothermic process and will release carbon dioxide. The precipitated solid is then collected by vacuum filtration using a Büchner funnel.

-

Purification: The crude product should be washed with cold deionized water to remove any residual acid and inorganic salts. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture.

-

Drying and Characterization: The purified product should be dried under vacuum. The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Diagram of the Synthesis Workflow:

Caption: A generalized workflow for the synthesis of 5-Nitro-4-phenyl-1H-imidazole.

Characterization and Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data for 5-Nitro-4-phenyl-1H-imidazole

| Technique | Predicted Features |

| ¹H NMR | - Imidazole Protons: Signals for the protons on the imidazole ring are expected in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts will be influenced by the electron-withdrawing nitro group. - Phenyl Protons: A multiplet in the aromatic region (δ 7.2-8.0 ppm) corresponding to the protons on the phenyl ring. - N-H Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O. |

| ¹³C NMR | - Imidazole Carbons: Resonances for the carbon atoms of the imidazole ring are expected in the range of δ 115-150 ppm. The carbon bearing the nitro group will be significantly deshielded. - Phenyl Carbons: Signals for the carbons of the phenyl ring will appear in the aromatic region (δ 120-140 ppm). |

| Infrared (IR) | - N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹. - C-H Stretch (Aromatic): Peaks in the region of 3000-3100 cm⁻¹. - N=O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. - C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region corresponding to the imidazole and phenyl rings. |

| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (189.17 m/z). - Fragmentation Pattern: Characteristic fragmentation patterns may include the loss of the nitro group (NO₂) and other fragments related to the imidazole and phenyl rings. |

Potential Applications and Future Directions

While specific biological activity data for 5-Nitro-4-phenyl-1H-imidazole is limited in readily available literature, its structural features suggest several potential areas of application for further research and development.

Antimicrobial and Antiparasitic Agents

Given the well-established antimicrobial and antiparasitic properties of the 5-nitroimidazole class, it is highly probable that 5-Nitro-4-phenyl-1H-imidazole will exhibit activity against anaerobic bacteria and various protozoa. The phenyl substituent may enhance its lipophilicity, potentially improving cell membrane penetration and bioavailability. Further research is warranted to evaluate its efficacy against a panel of clinically relevant microorganisms.

Hypoxia-Activated Prodrugs for Cancer Therapy

The hypoxic microenvironment of solid tumors presents a unique target for drug development. Similar to other nitroaromatic compounds, 5-Nitro-4-phenyl-1H-imidazole has the potential to act as a hypoxia-activated prodrug. In low-oxygen conditions, the nitro group can be reduced to cytotoxic species that selectively kill cancer cells in the hypoxic regions of tumors, which are often resistant to conventional chemotherapy and radiotherapy.

Diagram of Hypoxia-Activated Prodrug Mechanism:

Caption: A simplified pathway for the bioactivation of a nitroimidazole prodrug in hypoxic cells.

Radiosensitizers

Nitroimidazoles have also been investigated as radiosensitizers to enhance the efficacy of radiation therapy in cancer treatment. By mimicking oxygen in their electron-affinic properties, they can "fix" radiation-induced DNA damage, making it more difficult for cancer cells to repair. The phenyl group in 5-Nitro-4-phenyl-1H-imidazole could influence its electron affinity and cellular uptake, making it a candidate for further investigation in this area.

Conclusion

5-Nitro-4-phenyl-1H-imidazole represents a molecule of interest at the intersection of established nitroimidazole chemistry and the ongoing search for novel therapeutic agents. While a detailed historical account of its discovery remains to be fully elucidated, the synthetic pathways and principles for its creation are well-founded in the broader field of heterocyclic chemistry. The presence of both the 5-nitroimidazole core and a 4-phenyl substituent provides a compelling rationale for its investigation as an antimicrobial, a hypoxia-activated prodrug, and a radiosensitizer. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this promising compound, with the ultimate goal of unlocking its full therapeutic potential.

References

-

PubChem. 4-Phenylimidazole. [Link]

An In-depth Technical Guide to 5-Nitro-4-phenyl-1H-imidazole Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Nitro-4-phenyl-1H-imidazole derivatives and analogs, a class of heterocyclic compounds with significant therapeutic potential. From synthetic strategies to diverse pharmacological profiles, this document synthesizes current knowledge to support ongoing research and development in this critical area of medicinal chemistry.

Introduction: The Significance of the Nitroimidazole Scaffold

The imidazole ring is a fundamental heterocyclic scaffold found in numerous biologically active molecules, including the amino acid histidine and purine bases in DNA.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The introduction of a nitro group, particularly at the 5-position, confers a distinct set of physicochemical and biological characteristics, leading to a class of compounds known as nitroimidazoles.

5-Nitroimidazoles are renowned for their antimicrobial and antiprotozoal activities.[3][4] Commercially available drugs like metronidazole and tinidazole are mainstays in treating infections caused by anaerobic bacteria and protozoa.[1][4] The mechanism of action is largely dependent on the reduction of the nitro group within the target organism, generating reactive nitroso and hydroxylamine derivatives that induce cellular damage, including DNA strand breakage.[3][5]

The incorporation of a phenyl group at the 4-position of the 5-nitroimidazole core creates a scaffold with expanded therapeutic possibilities. This guide will delve into the synthesis, structure-activity relationships (SAR), and diverse biological activities of these 4-phenyl analogs, highlighting their potential beyond antimicrobial applications.

Synthetic Strategies for 5-Nitro-4-phenyl-1H-imidazole Derivatives

The synthesis of 5-Nitro-4-phenyl-1H-imidazole derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

De Novo Imidazole Ring Synthesis

A common method for constructing the imidazole ring from acyclic precursors involves the reaction of α-bromo-ketones with formamide.[6] This approach allows for the direct installation of the phenyl group at the 4-position. Subsequent nitration and N-alkylation can then be performed to yield the final desired products.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki cross-coupling reaction is a powerful tool for creating carbon-carbon bonds. This methodology has been successfully applied to the synthesis of 5-aryl-1-methyl-4-nitroimidazoles.[7][8] The general approach involves the coupling of a halogenated nitroimidazole derivative, such as 5-chloro-1-methyl-4-nitroimidazole, with an appropriate arylboronic acid in the presence of a palladium catalyst.[7][8]

The workflow for this synthetic approach is illustrated below:

Caption: Suzuki Coupling for 5-Aryl-4-nitroimidazole Synthesis.

Multi-Component Reactions (MCRs)

Multi-component reactions offer an efficient pathway to complex molecules in a single step. The Debus-Radziszewski reaction, for instance, can be adapted to synthesize polysubstituted imidazoles, which can then be further functionalized.[1] These reactions are advantageous due to their atom economy, reduced energy consumption, and often simpler purification procedures.[9]

N-Alkylation

Derivatization at the N-1 position is a common strategy to modulate the physicochemical and pharmacological properties of the imidazole core. This is typically achieved by deprotonating the imidazole nitrogen with a base, such as sodium hydride, followed by the addition of an alkylating agent.[6]

Pharmacological Profile and Biological Activities

5-Nitro-4-phenyl-1H-imidazole derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Antiparasitic and Antiprotozoal Activity

Building on the known efficacy of 5-nitroimidazoles, the 4-phenyl analogs have demonstrated potent activity against various parasites. Notably, 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole has shown potent lethal activity against Entamoeba histolytica and Giardia intestinalis, with an IC50 value of 1.47 µM, which is approximately twice as potent as the standard drug, metronidazole.[7][8] The rest of the synthesized series also displayed significant antiparasitic activity, with IC50 values ranging from 1.72 to 4.43 µM.[7][8]

The mechanism of action is believed to involve the reductive activation of the nitro group within the anaerobic environment of these parasites, leading to the formation of cytotoxic radicals that damage essential cellular components.[3]

Antibacterial and Antifungal Activity

Derivatives of the 4-phenyl-imidazole scaffold have shown promising antibacterial and antifungal properties.[10] Some compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.[11] For instance, certain 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives showed high activity against S. aureus and E. coli.[10] The introduction of different substituents on the phenyl ring can modulate the spectrum and potency of antimicrobial activity.[10] Furthermore, some synthesized 5-nitroimidazole derivatives have shown appreciable activity against various bacterial and fungal strains.[3]

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase (IDO) is an immunomodulatory enzyme that plays a crucial role in tumor immune escape, making it a significant target in cancer therapy.[6] 4-Phenyl-imidazole (4-PI) was identified as an inhibitor of IDO, binding to the heme iron at the active site.[6] Systematic studies of 4-PI derivatives have been undertaken to develop more potent IDO inhibitors, with computational docking guiding the design and synthesis of analogs that exploit interactions within the active site.[6] This highlights a significant therapeutic avenue for 4-phenyl-imidazole derivatives beyond infectious diseases.

The interaction of these inhibitors with the IDO active site is a key area of investigation, with the aim of improving potency and selectivity.

Caption: IDO Inhibition by 4-Phenyl-Imidazole Derivatives.

Anti-inflammatory Activity

Certain imidazole-bearing compounds have been reported to possess significant anti-inflammatory activity, potentially with fewer gastrointestinal side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[10] The development of molecules that possess both anti-inflammatory and antimicrobial properties is highly desirable for treating inflammatory conditions associated with microbial infections.[10]

Structure-Activity Relationship (SAR)

The biological activity of 5-Nitro-4-phenyl-1H-imidazole derivatives is highly dependent on their structural features.

-

The Nitro Group: The presence and position of the nitro group are critical for the antimicrobial and antiparasitic activity. The 5-nitro isomers are generally more active than the 4-nitro isomers.[5] The reduction of the nitro group is a key activation step.[3][5]

-

Substitution on the Phenyl Ring: Modifications to the phenyl ring at the 4-position significantly influence biological activity. For example, in the case of antiparasitic agents, a 3-chloro substitution on the phenyl ring led to a twofold increase in potency compared to metronidazole.[7][8] For IDO inhibitors, electron-withdrawing groups like a nitro group on the phenyl ring had a dramatic negative effect on inhibition, while hydroxy and amino groups showed no significant change.[12]

-

Substitution at N-1: Alkylation at the N-1 position can modulate the pharmacokinetic properties of the compounds and is a common strategy in the design of new derivatives.[6]

The following table summarizes the activity of selected 5-Aryl-1-methyl-4-nitroimidazoles against E. histolytica and G. intestinalis.[7][8]

| Compound | Aryl Substituent | IC50 (µM) |

| 5f | 3-Chlorophenyl | 1.47 |

| Metronidazole | (Reference) | ~2.94 |

| Other Analogs | Various | 1.72 - 4.43 |

Experimental Protocols

General Procedure for Suzuki Coupling Synthesis of 5-Aryl-1-methyl-4-nitroimidazoles[7][8]

This protocol describes a representative synthesis of 5-aryl-1-methyl-4-nitroimidazoles.

Materials:

-

5-Chloro-1-methyl-4-nitroimidazole

-

Appropriate arylboronic acid

-

Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh3)2Cl2]

-

Potassium carbonate (K2CO3)

-

Tetrabutylammonium bromide

-

Deionized water

Procedure:

-

In a reaction vessel, combine 5-chloro-1-methyl-4-nitroimidazole, the arylboronic acid, dichlorobis(triphenylphosphine)palladium(II), potassium carbonate, and tetrabutylammonium bromide.

-

Add deionized water to the mixture.

-

Heat the reaction mixture to 70-80 °C with stirring.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 5-aryl-1-methyl-4-nitroimidazole.

-

Characterize the final compound using NMR, mass spectrometry, and elemental analysis.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)[2]

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

-

Synthesized imidazole derivatives

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-